BPKDi

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de proteína quinasa D bipiridílico (BPKDi) es un inhibidor selectivo de la familia de proteína quinasa D (PKD), que incluye PKD1, PKD2 y PKD3. Estas quinasas son parte de la superfamilia de cinasas dependientes de calcio/calmodulina y desempeñan roles cruciales en varios procesos celulares, incluyendo la proliferación celular, la diferenciación y la migración . This compound ha mostrado potencial como agente terapéutico debido a su capacidad para inhibir la actividad de PKD con alta especificidad y potencia .

Mecanismo De Acción

BPKDi ejerce sus efectos inhibiendo la actividad de las isoformas de PKD. Se une al sitio de unión al ATP de PKD, evitando la fosforilación de los objetivos posteriores . Esta inhibición bloquea la fosforilación dependiente de señales y la exportación nuclear de las histonas desacetilasas de clase IIa, suprimiendo así la hipertrofia en los cardiomiocitos . Los objetivos moleculares de this compound incluyen PKD1, PKD2 y PKD3, que están involucrados en varias vías de señalización relacionadas con el crecimiento celular, la diferenciación y la supervivencia .

Análisis Bioquímico

Biochemical Properties

BPKDi interacts with PKD isoforms, PKD1, PKD2, and PKD3, with IC50s of 1 nM, 9 nM, and 1 nM respectively . It blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs in cardiomyocytes .

Cellular Effects

This compound suppresses hypertrophy of cardiomyocytes by blocking signal-dependent phosphorylation and nuclear export of class IIa HDACs . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PKD, which in turn blocks the phosphorylation and nuclear export of class IIa HDACs . This leads to changes in gene expression and enzyme activity .

Metabolic Pathways

This compound is involved in the metabolic pathways of PKD. It interacts with PKD isoforms, influencing their activity and potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

BPKDi se sintetiza mediante técnicas de cribado de alto rendimiento y química farmacéutica . La ruta sintética implica la preparación de derivados de bipiridilo, que luego se someten a diversas condiciones de reacción para producir el compuesto final. La producción industrial de this compound implica optimizar estas rutas sintéticas para lograr un alto rendimiento y pureza .

Análisis De Reacciones Químicas

BPKDi experimenta varios tipos de reacciones químicas, incluyendo la fosforilación y la inhibición de la exportación nuclear. Bloquea la fosforilación dependiente de señales y la exportación nuclear de las histonas desacetilasas de clase IIa en cardiomiocitos . Los reactivos comunes utilizados en estas reacciones incluyen miristato de forbol acetato (PMA) y otros activadores de proteína quinasa C . Los principales productos formados a partir de estas reacciones son proteínas fosforiladas y exportación nuclear inhibida .

Aplicaciones Científicas De Investigación

BPKDi tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar el papel de PKD en varios procesos celulares . En biología, this compound se utiliza para investigar los mecanismos moleculares que subyacen a las vías de señalización mediadas por PKD . En medicina, this compound ha mostrado promesa como agente terapéutico para tratar enfermedades como el cáncer, la inflamación y la hipertrofia cardíaca . En la industria, this compound se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas dirigidas a PKD .

Comparación Con Compuestos Similares

BPKDi es único en su alta selectividad y potencia para las isoformas de PKD en comparación con otros inhibidores de PKD. Compuestos similares incluyen CID755673, que es otro inhibidor de PKD pero con menor selectividad y potencia . This compound tiene un perfil de selectividad mejorado, inhibiendo solo las isoformas de PKD sin afectar a otras quinasas . Esto hace que this compound sea una herramienta valiosa para estudiar los procesos celulares relacionados con PKD y desarrollar terapias dirigidas.

Propiedades

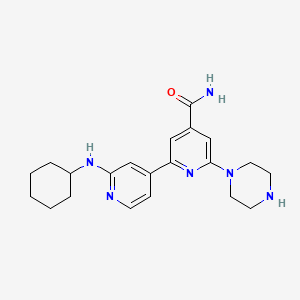

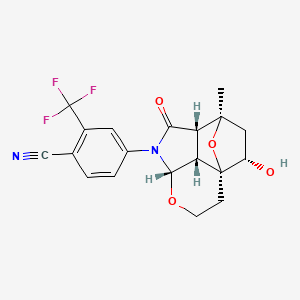

IUPAC Name |

2-[2-(cyclohexylamino)pyridin-4-yl]-6-piperazin-1-ylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O/c22-21(28)16-12-18(26-20(14-16)27-10-8-23-9-11-27)15-6-7-24-19(13-15)25-17-4-2-1-3-5-17/h6-7,12-14,17,23H,1-5,8-11H2,(H2,22,28)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWDRALEEPGBHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC=CC(=C2)C3=NC(=CC(=C3)C(=O)N)N4CCNCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does BPKDi impact the expression and localization of Nebulin-related anchoring protein (NRAP) in cardiomyocytes?

A1: this compound, a pharmacological inhibitor of protein kinase D1 (PKD1), has been shown to influence NRAP expression and localization within cardiomyocytes []. The study demonstrated that treating neonatal rat ventricular myocytes (NRVMs) with this compound led to a perinuclear accumulation of NRAP, suggesting an interruption in its normal translocation towards intercalated discs (IDs) []. Furthermore, proteomic analysis revealed a reduction in NRAP abundance upon this compound treatment []. This suggests that PKD1 activity, potentially through the HDAC-MEF2 axis, plays a crucial role in regulating NRAP expression and its localization to the IDs, vital for proper cardiomyocyte function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

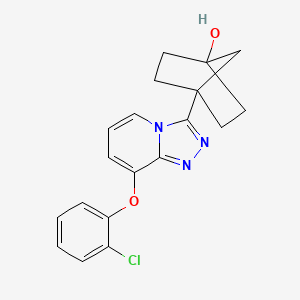

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)